REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8].O>CC(O)C.[Co]>[Cl:1][C:2]1[CH:9]=[C:6]([CH2:7][NH2:8])[CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
63.8 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
CaSO4
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 11 h stirring at rt under balloon H2 pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
CUSTOM
|
Details
|
The flask was then sealed
|
Type
|
CUSTOM
|
Details
|
evacuated until bubbles
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the evacuated flask was flushed with H2 gas via balloon pressure
|
Type
|
CUSTOM
|
Details
|
a NMR spectrum of a worked-up reaction aliquot indicated 80% conversion to the title compound
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 2-propanol (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined clear colorless filtrates were concentrated briefly under rotary evaporation at 50° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |